N-(2,4-dimethylphenyl)-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea
Overview
Description
N-(2,4-dimethylphenyl)-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18959167 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Directed Lithiation and Electrophile Reactions
Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate : This study explored the lithiation of specific urea and carbamate derivatives, leading to high yields of substituted products through reactions with various electrophiles. The research demonstrates the potential of urea derivatives in synthetic organic chemistry, particularly in creating complex molecules through lithiation and subsequent electrophile reactions (Smith, El‐Hiti, & Alshammari, 2013).
Regioselective Reactions
Regioselective reactions of N-(carboxyalkyl)- and N-(aminoethyl)ureas : This study detailed the regioselective reactions of certain urea derivatives with glyoxal and 1,2-dioxo-1,2-diphenylethane. The findings underscore the utility of urea derivatives in regioselective synthesis, offering insights into how the structure of reactants influences the outcome of chemical reactions (Kravchenko et al., 2014).
Aggregation Studies in Polymer Systems
An N,N′-diaryl urea-based conjugated polymer model system : Research on N,N′-diphenyl urea as a model for studying aggregation phenomena in polymers illustrates the potential of urea derivatives in materials science. The study highlighted how modifications in urea derivatives could mimic aggregated and unaggregated states in polymeric systems, relevant for understanding material properties and designing new materials (Ricks et al., 2004).
Corrosion Inhibition
Corrosion inhibition performance of 1,3,5-triazinyl urea derivatives : This research demonstrated the efficacy of certain urea derivatives in inhibiting corrosion of mild steel in acidic conditions. The study provides insights into the application of urea derivatives as corrosion inhibitors, important for protecting metals in industrial settings (Mistry et al., 2011).
Microbial Degradation of Herbicides
Microbial Degradation of Substituted Urea Herbicides : Investigating the biodegradation of substituted urea herbicides by fungi offers a glimpse into the environmental and agricultural applications of urea derivatives. The study underscores the potential for using microorganisms to degrade harmful chemicals, contributing to environmental cleanup efforts (Murray, Rieck, & Lynd, 1969).
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-12-3-8-16(13(2)11-12)23-21(27)22-9-10-24-19(25)17-14-4-5-15(7-6-14)18(17)20(24)26/h3-5,8,11,14-15,17-18H,6-7,9-10H2,1-2H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGASUQSTBLWEAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCN2C(=O)C3C4CCC(C3C2=O)C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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